molecular formula C23H20AsNO2 B12565858 Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate CAS No. 143490-05-5

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate

Cat. No.: B12565858
CAS No.: 143490-05-5
M. Wt: 417.3 g/mol
InChI Key: OOLITYMAIHMETC-UHFFFAOYSA-N
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Description

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is an organoarsenic compound that features a cyano group, an ethyl ester, and a triphenylarsanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate typically involves the reaction of ethyl cyanoacetate with triphenylarsine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution can yield substituted cyanoacetates, while condensation reactions can produce various heterocyclic compounds .

Scientific Research Applications

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate involves interactions with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. In material science, its electronic properties can influence the behavior of materials in which it is incorporated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is unique due to the presence of the triphenylarsine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

143490-05-5

Molecular Formula

C23H20AsNO2

Molecular Weight

417.3 g/mol

IUPAC Name

ethyl 2-cyano-2-(triphenyl-λ5-arsanylidene)acetate

InChI

InChI=1S/C23H20AsNO2/c1-2-27-23(26)22(18-25)24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3

InChI Key

OOLITYMAIHMETC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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